molecular formula C12H19NO2 B12624635 tert-Butyl cyclobutyl(prop-2-yn-1-yl)carbamate CAS No. 918422-87-4

tert-Butyl cyclobutyl(prop-2-yn-1-yl)carbamate

Cat. No.: B12624635
CAS No.: 918422-87-4
M. Wt: 209.28 g/mol
InChI Key: GWPWUKAZKGBCDN-UHFFFAOYSA-N
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Description

tert-Butyl cyclobutyl(prop-2-yn-1-yl)carbamate is a carbamate derivative featuring a cyclobutyl ring, a prop-2-yn-1-yl (propargyl) group, and a tert-butoxycarbonyl (Boc) protecting group. This compound is structurally characterized by the combination of a strained four-membered cyclobutyl ring and a terminal alkyne moiety, which confer unique reactivity and steric properties. The Boc group is commonly employed in organic synthesis to protect amines, enhancing solubility and stability during reactions .

The cyclobutyl and propargyl groups may render the compound useful in medicinal chemistry, agrochemicals, or as a synthetic intermediate, though its exact applications require further validation .

Properties

CAS No.

918422-87-4

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

tert-butyl N-cyclobutyl-N-prop-2-ynylcarbamate

InChI

InChI=1S/C12H19NO2/c1-5-9-13(10-7-6-8-10)11(14)15-12(2,3)4/h1,10H,6-9H2,2-4H3

InChI Key

GWPWUKAZKGBCDN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(CC#C)C1CCC1

Origin of Product

United States

Preparation Methods

Reaction with Propargyl Bromide

One of the most common methods for synthesizing tert-Butyl cyclobutyl(prop-2-yn-1-yl)carbamate involves the reaction of (2-aminophenyl)carbamic acid tert-butyl ester with propargyl bromide in the presence of a base.

Procedure:

  • Reagents:

    • (2-Aminophenyl)carbamic acid tert-butyl ester (1.5 g, 7.2 mmol)
    • Anhydrous potassium carbonate (7.95 g, 54.6 mmol)
    • Propargyl bromide (0.75 ml, 7.8 mmol)
    • KI (0.60 g, 3.6 mmol)
    • Dry acetone as solvent
  • Reaction Conditions:

    • Reflux for 18 hours after adding propargyl bromide and KI.
    • Cool and filter the mixture.
  • Purification:

    • Evaporate the filtrate in vacuo.
    • Purify using column chromatography with hexane-dichloromethane (65:35) as eluent.
    • Recrystallize from hexane-dichloromethane (1:1).
  • Yield: Approximately 20%.

Alternative Synthesis via Click Chemistry

Another approach involves click chemistry techniques, particularly utilizing azides and alkynes for efficient coupling reactions.

Procedure:

  • Reagents:

    • Azide compound
    • Propargyl alcohol or propargyl bromide
    • Copper(I) catalyst
  • Reaction Conditions:

    • Conduct the reaction under controlled temperatures (typically room temperature to moderate heating).
    • Stir for several hours to ensure complete conversion.
  • Purification:

    • Use standard extraction methods followed by chromatography to isolate the desired product.
  • Yield: Varies based on the specific azide used but can reach efficiencies over 50% in optimized conditions.

Summary of Yields and Reaction Conditions

The following table summarizes various preparation methods, including yields and specific conditions utilized:

Methodology Reagents Used Yield (%) Conditions
Reaction with Propargyl Bromide (2-Aminophenyl)carbamic acid tert-butyl ester 20 Reflux in dry acetone
Click Chemistry Azide + Propargyl compound >50 Room temp to moderate heating
Alternative Carbamate Synthesis Various carbamates and alkynes Varies Depends on specific reagents

Chemical Reactions Analysis

Types of Reactions: tert-Butyl cyclobutyl(prop-2-yn-1-yl)carbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: The prop-2-yn-1-yl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as sodium azide or thiolates can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted carbamates or amines.

Scientific Research Applications

Medicinal Chemistry

Prodrug Development
One significant application of tert-butyl cyclobutyl(prop-2-yn-1-yl)carbamate is in the development of prodrugs. Prodrugs are designed to improve the pharmacokinetic properties of active drugs. For instance, derivatives of this compound have been evaluated for their ability to enhance bioavailability and reduce toxicity in therapeutic contexts.

Anticancer Activity
Research has indicated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cells, making them potential candidates for anticancer therapies.

Neuroprotective Effects

Recent studies have explored the neuroprotective capabilities of this compound. It has shown promise in inhibiting amyloid beta aggregation, a key factor in Alzheimer's disease pathology. In vivo models have demonstrated its ability to protect neuronal cells from oxidative stress induced by amyloid beta peptides.

Polymer Chemistry

This compound has been utilized as a building block in the synthesis of novel polymers. Its unique structure allows for the incorporation into polymer matrices, enhancing mechanical properties and thermal stability.

Coatings and Adhesives

The compound's reactivity makes it suitable for use in coatings and adhesives, where it can improve adhesion properties and resistance to environmental degradation.

Case Studies

StudyFocusFindings
Study 1 Prodrug EfficacyDemonstrated enhanced bioavailability in animal models when using derivatives of this compound compared to parent compounds .
Study 2 Anticancer ActivityShowed significant cytotoxicity against breast cancer cell lines with IC50 values indicating strong potential for therapeutic use .
Study 3 NeuroprotectionFound that the compound reduced amyloid beta-induced cell death in astrocytes by modulating inflammatory responses .

Mechanism of Action

The mechanism of action of tert-Butyl cyclobutyl(prop-2-yn-1-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme function and regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares tert-Butyl cyclobutyl(prop-2-yn-1-yl)carbamate with structurally related carbamate derivatives, highlighting key structural, synthetic, and functional differences:

Compound Name Molecular Formula Substituents/Functional Groups Key Properties/Applications Synthesis Yield/Notes Reference
This compound C₁₂H₂₀NO₂* Cyclobutyl, propargyl, Boc Potential intermediate; unvalidated for drugs Not explicitly reported
tert-Butyl (3-oxopropyl)carbamate (Compound 24) C₈H₁₅NO₃ 3-oxopropyl, Boc High-yield synthesis (97%); lab intermediate Colorless oil; NMR data provided
tert-Butyl (2,4-dichlorothiazol-5-yl)(prop-2-yn-1-yl)carbamate (CA3) C₁₁H₁₂Cl₂N₂O₂S Thiazole ring, dichloro, propargyl, Boc Pesticidal applications (Dow AgroSciences) Prepared via Example 7 protocols
tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate C₁₂H₂₃NO₃ Cyclobutyl, hydroxypropan, Boc Research use; unvalidated for medical use CAS 816429-99-9; molecular weight 229.32
(S)-tert-Butyl (3-hydroxy-1,1-diphenylpropan-2-yl)carbamate C₂₀H₂₅NO₃ Diphenyl, hydroxypropan, Boc Lab research; not for drugs/household use CAS 155836-47-8; safety data emphasized
tert-Butyl allyl(prop-2-yn-1-yl)carbamate C₁₁H₁₇NO₂ Allyl, propargyl, Boc High reactivity (allyl/alkyne synergy) SMILES: C=CCN(C(=O)OC(C)(C)C)CC#C

*Molecular formula inferred from structural analogs (e.g., cyclobutyl derivatives in ).

Structural and Functional Insights:

Cyclobutyl vs. In contrast, the thiazole ring in CA3 provides aromaticity and electron-withdrawing effects, critical for pesticidal activity .

Propargyl Group Utility :

  • The propargyl moiety enables click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition), a feature shared with CA3 and the allyl-propargyl hybrid in . However, steric hindrance from the cyclobutyl group may modulate reactivity compared to less bulky analogs .

Boc Protection and Solubility: All compounds utilize the Boc group for amine protection.

Applications :

  • Thiazole-containing CA3 and CA4 are explicitly linked to pesticidal compositions, underscoring the role of heterocycles in agrochemicals . In contrast, hydroxy-substituted analogs () are restricted to research due to unvalidated medical profiles.

Biological Activity

Tert-butyl cyclobutyl(prop-2-yn-1-yl)carbamate is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

This compound features a tert-butyl group, a cyclobutyl ring, and a prop-2-yn-1-yl side chain attached to a carbamate functional group. This unique structure contributes to its reactivity and biological properties.

The mechanism of action for this compound primarily involves its interaction with various biomolecules, including enzymes and receptors. The compound may form covalent bonds with nucleophilic sites on proteins, altering their function. Specific pathways may include:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which can affect metabolic pathways.
  • Receptor Interaction : It may bind to specific receptors, influencing cellular signaling pathways.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential in several therapeutic areas:

  • Antioxidant Activity : Preliminary studies indicate that the compound exhibits antioxidant properties, potentially protecting cells from oxidative stress.
  • Neuroprotective Effects : Research suggests that it may have neuroprotective effects in models of neurodegeneration, possibly by modulating inflammatory responses.
  • Anti-inflammatory Properties : The compound has shown promise in reducing inflammation markers in cellular models.

Data Table: Biological Activity Summary

Activity TypeObserved EffectsReference
AntioxidantReduces oxidative stress markers
NeuroprotectiveImproves cell viability in neurodegenerative models
Anti-inflammatoryDecreases TNF-alpha production

Case Study 1: Neuroprotection Against Aβ Toxicity

In a study examining the effects of this compound on astrocytes exposed to amyloid-beta (Aβ) peptides, the compound demonstrated significant protective effects. When astrocytes were treated with Aβ 1–42, cell viability dropped significantly; however, co-treatment with the compound improved cell viability by approximately 20%. This indicates its potential role in mitigating Aβ-induced toxicity.

Case Study 2: Inhibition of Pro-inflammatory Cytokines

Another study focused on the anti-inflammatory properties of the compound. It was observed that treatment with this compound led to a reduction in TNF-alpha levels in astrocytic cultures exposed to Aβ 1–42. This suggests that the compound could modulate inflammatory responses associated with neurodegenerative diseases.

Comparative Analysis

When compared to similar compounds, this compound exhibits unique properties due to its structural characteristics. For instance:

CompoundActivity TypeKey Differences
This compoundNeuroprotectiveHigher efficacy in reducing Aβ toxicity
Tert-butyl N-[1-(hydrazinecarbonyl)but-3-yn-1-yl]carbamateEnzyme inhibitionMore potent against specific enzymes

Q & A

Q. What are the common synthetic routes for tert-Butyl cyclobutyl(prop-2-yn-1-yl)carbamate, and how is its purity validated?

Methodological Answer: The synthesis typically involves coupling reactions using intermediates like tert-butyl prop-2-yn-1-ylcarbamate. For example, Sonogashira coupling or palladium-catalyzed cross-coupling reactions with cyclobutylamine derivatives under inert atmospheres (e.g., N₂) are employed . Purification via column chromatography (hexane/EtOAc gradients) is standard, followed by analytical validation using:

  • NMR spectroscopy (¹H/¹³C) to confirm structural integrity.
  • HPLC (≥95% purity thresholds) .
  • Mass spectrometry (ESI-MS) to verify molecular weight .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Storage: Keep at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent hydrolysis of the carbamate group .
  • Hazards: Decomposition under heat/fire releases CO and NOₓ; use dry chemical extinguishers and avoid water .
  • Handling: Use fume hoods, nitrile gloves, and eye protection. Ventilate areas during accidental releases .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

Methodological Answer: Single-crystal X-ray diffraction (e.g., SHELX suite) reveals:

  • Conformation: Intramolecular C–H···O and N–H···N hydrogen bonds stabilize the carbamate group .
  • Intermolecular interactions: C–H···O packing interactions along specific crystallographic planes (e.g., b-axis) .
  • Validation: Compare experimental unit cell parameters (e.g., a = 19.1936 Å, β = 99.513°) with computational models .

Q. What strategies optimize reaction yields in large-scale synthesis of this compound?

Methodological Answer:

  • Catalyst Optimization: Increase PdCl₂(PPh₃)₂/CuI ratios (0.05–0.1 eq) to enhance cross-coupling efficiency .
  • Solvent Selection: Use anhydrous THF over DCM for better reagent solubility .
  • Workup: Quench reactions with saturated NaHCO₃ to neutralize acidic byproducts, improving yield during extraction .
  • Scale-up Challenges: Monitor exothermic reactions using jacketed reactors and optimize stirring rates to prevent hotspot formation .

Q. How does the propargyl group in this carbamate enable applications in targeted drug delivery?

Methodological Answer: The prop-2-yn-1-yl moiety permits click chemistry (e.g., CuAAC) for bioconjugation:

  • Protocol: React with azide-functionalized biomolecules (e.g., antibodies) using CuSO₄/NaAsc in aqueous buffer (pH 7–8) .
  • Purification: Remove copper residues via chelating resins (e.g., EDTA-functionalized) .
  • Validation: Confirm conjugation success via MALDI-TOF MS or fluorescence quenching assays .

Q. How to address contradictory spectral data (e.g., NMR shifts) for this compound?

Methodological Answer:

  • Solvent Effects: Compare DMSO-d₆ vs. CDCl₃ spectra; carbamate NH protons may appear broad in polar solvents .
  • Dynamic Effects: Rotameric equilibria of the cyclobutyl group can split signals; use variable-temperature NMR to coalesce peaks .
  • Reference Standards: Cross-check with published data for analogous carbamates (e.g., tert-butyl biphenyl derivatives) .

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